CDK4/6 Inhibition Potency of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide
N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide demonstrates potent, low-nanomolar inhibition of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), with IC50 values of 1.64 nM and 4.14 nM, respectively. In contrast, its inhibition of the related kinase CDK2 is significantly weaker, with an IC50 of 33.7 nM [1]. This 8- to 20-fold selectivity window for CDK4/6 over CDK2 is a critical differentiator, as many pan-CDK inhibitors lack this selectivity, leading to increased off-target toxicity.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.64 nM (CDK4); 4.14 nM (CDK6); 33.7 nM (CDK2) |
| Comparator Or Baseline | CDK2 (isoform selectivity baseline) |
| Quantified Difference | 8.1-fold selectivity for CDK4 vs. CDK2; 20.5-fold selectivity for CDK6 vs. CDK2 |
| Conditions | Biochemical kinase assay using 10 mM stock solution of test compound in DMSO, diluted to initial concentration of 100 μM (BindingDB Assay ID: 1, Entry ID: 9135). |
Why This Matters
This selectivity profile is essential for researchers developing CDK4/6-targeted therapies, where minimizing CDK2 inhibition is desirable to reduce hematological toxicity.
- [1] BindingDB. (2024). BDBM50458034 (CHEMBL4212532). Affinity Data for Cyclin-Dependent Kinase 4, 6, and 2 (Human). BindingDB Entry. View Source
